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Introduction

COH000 is a potent, allosteric, covalent, and irreversible inhibitor of the SUMO-activating

enzyme (SAE or SUMO E1).[1][2][3] It demonstrates high selectivity for the SUMOylation

pathway over ubiquitylation, with an in vitro IC50 value of approximately 0.2 µM.[1][2] The

unique mechanism of COH000 involves binding to a cryptic allosteric site on the SUMO E1

enzyme, inducing a conformational change that locks the enzyme in an inactive state. This

covalent modification prevents the initial adenylation step of the SUMOylation cascade. These

application notes provide a detailed protocol for an in vitro SUMOylation assay to characterize

the inhibitory activity of COH000.

Signaling Pathway and Inhibitor Mechanism
The SUMOylation cascade is a critical post-translational modification process that regulates

numerous cellular events. It is initiated by the SUMO E1 activating enzyme, a heterodimer of

SAE1 and SAE2, which activates the SUMO protein in an ATP-dependent manner. The

activated SUMO is then transferred to the SUMO E2 conjugating enzyme, Ubc9. Finally, with

the potential assistance of a SUMO E3 ligase, SUMO is conjugated to a lysine residue on the

target substrate protein. COH000 disrupts the very first step of this pathway.
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Figure 1: SUMOylation pathway and the mechanism of COH000 inhibition.

Quantitative Data Summary
The inhibitory potency of COH000 on the SUMOylation pathway has been quantified through in

vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating

the efficacy of the inhibitor.
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Inhibitor Target Assay Type IC50 (µM) Selectivity Reference

COH000
SUMO E1

(SAE)

In vitro

SUMOylation
0.2

>500-fold vs.

Ubiquitylation

Ginkgolic

Acid

SUMO E1

(SAE)

In vitro

SUMOylation

(RanGAP1)

3.0
Selective for

SUMOylation

Anacardic

Acid

SUMO E1

(SAE)

In vitro

SUMOylation

(RanGAP1)

2.2
Selective for

SUMOylation

Experimental Protocol: In Vitro SUMOylation Assay
for COH000
This protocol details the steps to assess the inhibitory effect of COH000 on the formation of the

SUMO E1-SUMO thioester intermediate, a critical early step in the SUMOylation cascade. The

readout is performed using SDS-PAGE and Western blotting to detect the covalent complex

between the SAE2 subunit (also known as Uba2) and SUMO-1.

Materials and Reagents

Recombinant Human SUMO E1 Activating Enzyme (SAE1/SAE2 heterodimer)

Recombinant Human SUMO-1

Recombinant Human Ubc9

COH000

ATP solution

SUMOylation Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2,

0.1 mM DTT)

DMSO (for dissolving COH000)
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4x SDS-PAGE Sample Buffer

Tris-Glycine SDS-PAGE gels

PVDF membrane

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody: Anti-SAE2 (Uba2) antibody

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Chemiluminescent substrate

Deionized water

Experimental Workflow
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Figure 2: Experimental workflow for the COH000 in vitro SUMOylation assay.

Step-by-Step Procedure

Preparation of COH000 Dilutions:

Prepare a stock solution of COH000 in DMSO.
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Perform serial dilutions of the COH000 stock solution in DMSO to achieve a range of

desired concentrations for the IC50 determination (e.g., from 100 µM to 0.01 µM).

Pre-incubation of SUMO E1 with COH000:

In a microcentrifuge tube, prepare a reaction mixture containing SUMOylation Reaction

Buffer and recombinant SUMO E1 enzyme (e.g., 50 nM final concentration).

Add the diluted COH000 or DMSO (vehicle control) to the reaction mixture.

Incubate at 30°C for 30 minutes to allow for the covalent binding of COH000 to the SUMO

E1 enzyme.

Initiation of the SUMOylation Reaction:

To the pre-incubated mixture, add recombinant SUMO-1 (e.g., 1 µM final concentration)

and ATP (e.g., 2 mM final concentration) to initiate the reaction.

The final reaction volume should be consistent across all samples (e.g., 20 µL).

Incubate the reaction at 37°C for 30 minutes.

Quenching the Reaction:

Stop the reaction by adding 4x SDS-PAGE Sample Buffer to each reaction tube.

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

SDS-PAGE and Western Blotting:

Load the samples onto a Tris-Glycine SDS-PAGE gel and perform electrophoresis to

separate the proteins by size.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with Blocking Buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-SAE2 (Uba2) antibody overnight at 4°C.
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Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system. The formation of a higher molecular weight band corresponding to the SAE2-

SUMO-1 thioester intermediate should be observed in the control samples.

Data Analysis:

Quantify the band intensity of the SAE2-SUMO-1 conjugate and the unmodified SAE2

band for each COH000 concentration.

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the COH000 concentration and fit

the data to a dose-response curve to determine the IC50 value.

Expected Results

A successful experiment will show a dose-dependent decrease in the intensity of the SAE2-

SUMO-1 thioester band with increasing concentrations of COH000. The vehicle control

(DMSO) should exhibit a strong band corresponding to the SAE2-SUMO-1 conjugate,

indicating a robust SUMOylation reaction. By analyzing the band intensities, a sigmoidal dose-

response curve can be generated, from which the IC50 value of COH000 can be accurately

determined.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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